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molecular formula C9H13NO B7906963 1-(Pyrrolidin-1-yl)pent-4-yn-1-one

1-(Pyrrolidin-1-yl)pent-4-yn-1-one

Cat. No. B7906963
M. Wt: 151.21 g/mol
InChI Key: CQIAJFMHBHPKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07468371B2

Procedure details

To a solution of 4-pentynoic acid (981 mg, 10 mmol) in THF (40 mL) and DMF (2 drops) was added dropwise oxalyl chloride (0.96 mL, 11 mmol) over 10 min. The solution was stirred for 3 h at rt, then the flask was cooled in an ice bath and a solution of pyrrolidine (1.65 mL, 20 mmol) and Et3N (1.74 mL, 12.5 mmol) in THF (10 mL) was added dropwise over 17 min. The resulting suspension was stirred overnight, then filtered. The filtrate was partitioned between EtOAc (300 mL) and H2O. The layers were separated and the aqueous layer was extracted with EtOAc. The combined organic layers were dried (Na2SO4) and concentrated to dryness, giving the desired product as a brown solid (1.32 g, 87%). MS (APCI(+)) m/e 152.1 (M+H)+.
Quantity
981 mg
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.74 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=O)[CH2:2][CH2:3][C:4]#[CH:5].C(Cl)(=O)C(Cl)=O.[NH:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1.CCN(CC)CC>C1COCC1.CN(C=O)C>[C:1]([N:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1)(=[O:7])[CH2:2][CH2:3][C:4]#[CH:5]

Inputs

Step One
Name
Quantity
981 mg
Type
reactant
Smiles
C(CCC#C)(=O)O
Name
Quantity
0.96 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.65 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
1.74 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 3 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the flask was cooled in an ice bath
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was partitioned between EtOAc (300 mL) and H2O
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCC#C)(=O)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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